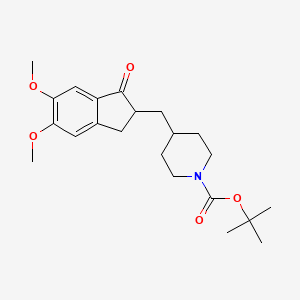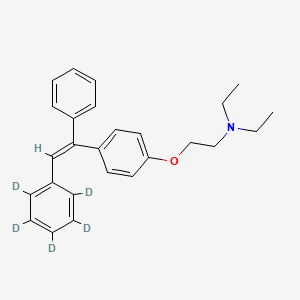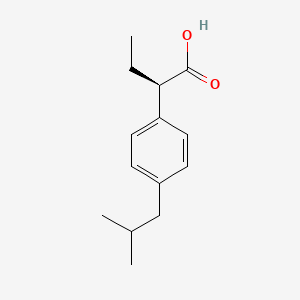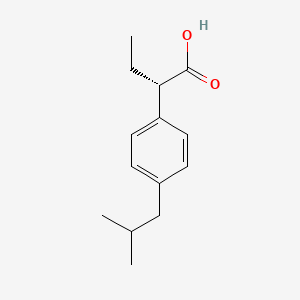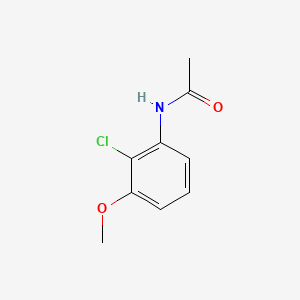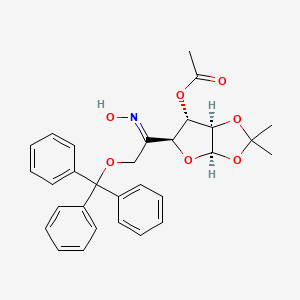
1,2-O-(1-Methylethylidene)-6-O-(triphenylmethyl)-beta-L-arabino-hexofuranos-5-ulose oxime 3-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-O-(1-Methylethylidene)-6-O-(triphenylmethyl)-beta-L-arabino-hexofuranos-5-ulose oxime 3-acetate is a complex organic compound often used in advanced chemical synthesis and research. This compound features a unique structure that includes protective groups such as the triphenylmethyl (trityl) group and the isopropylidene group, which are commonly used in carbohydrate chemistry to protect specific hydroxyl groups during synthetic transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-O-(1-Methylethylidene)-6-O-(triphenylmethyl)-beta-L-arabino-hexofuranos-5-ulose oxime 3-acetate typically involves multiple steps:
Protection of Hydroxyl Groups: The initial step often involves the protection of hydroxyl groups on the sugar molecule. This can be achieved using reagents like acetone and an acid catalyst to form the isopropylidene group.
Formation of the Oxime: The oxime formation is usually carried out by reacting the ketone or aldehyde group with hydroxylamine hydrochloride in the presence of a base such as pyridine.
Introduction of the Trityl Group: The triphenylmethyl group is introduced using triphenylmethyl chloride (trityl chloride) in the presence of a base like pyridine or triethylamine.
Acetylation: The final step involves acetylation of the remaining hydroxyl groups using acetic anhydride and a base like pyridine.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, often employing automated reactors and continuous flow systems to enhance efficiency and yield. The use of protective groups and selective reactions ensures the purity and specificity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-O-(1-Methylethylidene)-6-O-(triphenylmethyl)-beta-L-arabino-hexofuranos-5-ulose oxime 3-acetate can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to amines using reducing agents like sodium borohydride.
Substitution: The protective groups can be selectively removed under acidic or basic conditions to yield the free hydroxyl groups.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Deprotection: Acidic conditions (e.g., trifluoroacetic acid) or basic conditions (e.g., sodium methoxide) are used to remove protective groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxime group yields nitrile oxides, while reduction yields amines.
Scientific Research Applications
1,2-O-(1-Methylethylidene)-6-O-(triphenylmethyl)-beta-L-arabino-hexofuranos-5-ulose oxime 3-acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of carbohydrate-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of glycosylated drugs.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1,2-O-(1-Methylethylidene)-6-O-(triphenylmethyl)-beta-L-arabino-hexofuranos-5-ulose oxime 3-acetate involves its ability to act as a protected intermediate in synthetic pathways. The protective groups prevent unwanted reactions at specific sites, allowing for selective transformations. The oxime group can participate in various reactions, such as forming nitrile oxides or being reduced to amines, which are crucial in further synthetic steps.
Comparison with Similar Compounds
Similar Compounds
1,2-O-(1-Methylethylidene)-alpha-D-glucofuranose: Similar in structure but differs in the configuration of the sugar moiety.
6-O-(Triphenylmethyl)-beta-D-galactopyranoside: Shares the triphenylmethyl protective group but has a different sugar backbone.
Beta-L-arabinofuranose derivatives: Various derivatives with different protective groups and functional modifications.
Uniqueness
1,2-O-(1-Methylethylidene)-6-O-(triphenylmethyl)-beta-L-arabino-hexofuranos-5-ulose oxime 3-acetate is unique due to its combination of protective groups and functional oxime group, making it a versatile intermediate in synthetic chemistry. Its specific configuration and protective groups allow for selective reactions that are not possible with other similar compounds.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
[(3aR,5S,6S,6aR)-5-[(E)-N-hydroxy-C-(trityloxymethyl)carbonimidoyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31NO7/c1-20(32)35-26-25(36-28-27(26)37-29(2,3)38-28)24(31-33)19-34-30(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,25-28,33H,19H2,1-3H3/b31-24+/t25-,26-,27+,28+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWJHVRFVRCGRF-QYVIESKUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2C(OC1C(=NO)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OC(O2)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H]2[C@H](O[C@H]1/C(=N/O)/COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OC(O2)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858041 |
Source


|
| Record name | (3aR,5S,6S,6aR)-5-[(1E)-N-Hydroxy-2-(triphenylmethoxy)ethanimidoyl]-2,2-dimethyltetrahydro-2H-furo[2,3-d][1,3]dioxol-6-yl acetate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
517.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109680-99-1 |
Source


|
| Record name | (3aR,5S,6S,6aR)-5-[(1E)-N-Hydroxy-2-(triphenylmethoxy)ethanimidoyl]-2,2-dimethyltetrahydro-2H-furo[2,3-d][1,3]dioxol-6-yl acetate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R)-1-Isopropyl-3-azabicyclo[3.1.0]hexane](/img/structure/B585495.png)
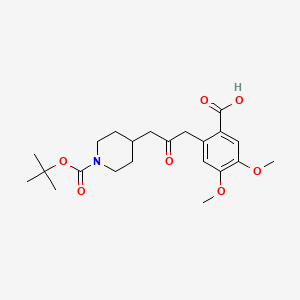
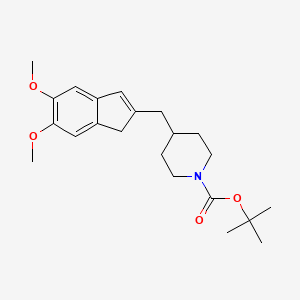
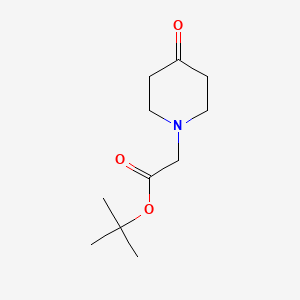
![4-[[(2S)-6-[[2-(tert-butylamino)acetyl]amino]-8-(dimethylamino)-5-hydroxy-4-oxo-2,3-dihydro-1H-naphthalen-2-yl]methyl]-2,5-dihydroxy-3,6-dioxocyclohexa-1,4-diene-1-carboxamide](/img/structure/B585500.png)
